molecular formula C12H24ClNO B1421133 4-(Cyclohexylmethoxy)piperidine hydrochloride CAS No. 1185298-81-0

4-(Cyclohexylmethoxy)piperidine hydrochloride

Cat. No.: B1421133
CAS No.: 1185298-81-0
M. Wt: 233.78 g/mol
InChI Key: KHIDKNUDQAYVOP-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclohexylmethoxy group attached to a piperidine ring, which is then protonated to form the hydrochloride salt.

Scientific Research Applications

4-(Cyclohexylmethoxy)piperidine hydrochloride has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the manufacturing of various chemical products and intermediates.

Safety and Hazards

The safety information available indicates that 4-(Cyclohexylmethoxy)piperidine hydrochloride is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

Piperidine derivatives, including 4-(Cyclohexylmethoxy)piperidine hydrochloride, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)piperidine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclohexylmethanol and piperidine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the formation of the cyclohexylmethoxy group.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

4-(Cyclohexylmethoxy)piperidine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 4-(Cyclohexylmethoxy)benzaldehyde

  • 1-bromo-4-(cyclohexylmethoxy)benzene

  • Benzoic acid, 4-(cyclohexylmethoxy)-

These compounds share the cyclohexylmethoxy group but differ in their functional groups and overall structures, leading to different chemical and biological properties.

Properties

IUPAC Name

4-(cyclohexylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIDKNUDQAYVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185298-81-0
Record name Piperidine, 4-(cyclohexylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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